REACTION_CXSMILES
|
[CH3:1][C:2]1[C:3]([NH:12]C2C=CC=CC=2)=[CH:4][C:5]2[C:10]([CH:11]=1)=[CH:9][CH:8]=[CH:7][CH:6]=2.O.Cl.[NH3:21]>C(Cl)Cl>[CH3:1][C:2]1[CH:11]=[C:10]2[C:5]([CH:6]=[CH:7][CH:8]=[CH:9]2)=[C:4]([C:4]2[C:3]([NH2:12])=[C:2]([CH3:1])[CH:11]=[C:10]3[C:5]=2[CH:6]=[CH:7][CH:8]=[CH:9]3)[C:3]=1[NH2:21]
|
Name
|
3-methyl-2-naphthylamline
|
Quantity
|
3.1 g
|
Type
|
reactant
|
Smiles
|
CC=1C(=CC2=CC=CC=C2C1)NC1=CC=CC=C1
|
Name
|
FeCl3
|
Quantity
|
6.5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
After vigorous stirring at room temperature
|
Type
|
FILTRATION
|
Details
|
the reaction mixture was filtered over Celite
|
Type
|
WASH
|
Details
|
the filtrate was washed with methylene chloride
|
Type
|
CONCENTRATION
|
Details
|
The organic layer was concentrated
|
Type
|
DISTILLATION
|
Details
|
by distilling off the solvent under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by Florisil (trade name)
|
Type
|
CUSTOM
|
Details
|
By recrystallization from hexane-chloroform
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C(=C2C=CC=CC2=C1)C=1C(=C(C=C2C=CC=CC12)C)N)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.76 g | |
YIELD: PERCENTYIELD | 24% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |